molecular formula C12H12F2N2 B1407551 5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole CAS No. 1779136-91-2

5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole

Cat. No.: B1407551
CAS No.: 1779136-91-2
M. Wt: 222.23 g/mol
InChI Key: PWWUKXCLMNAULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole is a synthetic compound characterized by the presence of a difluoropyrrolidine group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole typically involves the reaction of an indole derivative with a difluoropyrrolidine precursor. One common method includes the nucleophilic substitution reaction where the indole nitrogen attacks the electrophilic carbon of the difluoropyrrolidine, forming the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole is unique due to its specific combination of the difluoropyrrolidine group and the indole ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

5-(3,3-difluoropyrrolidin-1-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2/c13-12(14)4-6-16(8-12)10-1-2-11-9(7-10)3-5-15-11/h1-3,5,7,15H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWUKXCLMNAULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole
Reactant of Route 4
Reactant of Route 4
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole
Reactant of Route 5
Reactant of Route 5
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.